molecular formula C8H15NO2 B3046497 2-(Tetrahydrofuran-3-yl)morpholine CAS No. 1251196-27-6

2-(Tetrahydrofuran-3-yl)morpholine

Cat. No. B3046497
CAS RN: 1251196-27-6
M. Wt: 157.21
InChI Key: BEUPSCFYDZHSSC-UHFFFAOYSA-N
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Description

“2-(Tetrahydrofuran-3-yl)morpholine” is a chemical compound with the molecular formula C8H15NO2 . It is a derivative of morpholine, which is an organic chemical compound having a five-membered ring structure with both amine and ether functional groups . The morpholine motif has attracted significant attention due to its widespread availability in natural products and biologically relevant compounds .


Synthesis Analysis

The synthesis of morpholines and their derivatives often starts from 1,2-amino alcohols and related compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .


Molecular Structure Analysis

The molecular structure of “2-(Tetrahydrofuran-3-yl)morpholine” consists of a morpholine ring attached to a tetrahydrofuran ring . The morpholine ring is a five-membered ring with both amine and ether functional groups . The tetrahydrofuran ring is a five-membered ring with four carbon atoms and one oxygen atom .

Scientific Research Applications

Pharmacological Profile

Morpholine, the core structure of “2-(Tetrahydrofuran-3-yl)morpholine”, is a multipurpose lead compound developed for active molecules that are pharmacologically potent . It shows a broad spectrum of pharmacological profiles .

Analgesic and Anti-inflammatory Applications

Morpholine derivatives have been found to exhibit analgesic and anti-inflammatory activities . This suggests potential applications of “2-(Tetrahydrofuran-3-yl)morpholine” in pain and inflammation management.

Anticancer Applications

Morpholine derivatives have also shown anticancer properties . This indicates that “2-(Tetrahydrofuran-3-yl)morpholine” could be explored for potential applications in cancer treatment.

Antidepressant Applications

Morpholine derivatives have been associated with antidepressant activities . This suggests that “2-(Tetrahydrofuran-3-yl)morpholine” could be investigated for potential use in treating depression.

Antifungal and Anti-tuberculosis Applications

Morpholine derivatives have demonstrated antifungal and anti-tuberculosis activities . This indicates potential applications of “2-(Tetrahydrofuran-3-yl)morpholine” in the treatment of fungal infections and tuberculosis.

Hypolipidemic and Hypocholesterolemic Activities

Morpholine derivatives have been associated with hypolipidemic and hypocholesterolemic activities . This suggests potential applications of “2-(Tetrahydrofuran-3-yl)morpholine” in managing lipid and cholesterol levels.

Synthesis of Biologically Active Compounds

Morpholine is often selected as a starting material for the preparation of enantiomerically pure α-amino acids, β-amino alcohols, peptides, as well as building blocks for the synthesis of biologically active compounds . This suggests that “2-(Tetrahydrofuran-3-yl)morpholine” could be used in the synthesis of various biologically active compounds.

Synthesis of Morpholines

Recent advances in the synthesis of morpholines have been described, with special attention paid to syntheses performed in a stereoselective manner and using transition metal catalysis . This indicates that “2-(Tetrahydrofuran-3-yl)morpholine” could be used in the advanced synthesis of morpholines.

properties

IUPAC Name

2-(oxolan-3-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-3-10-6-7(1)8-5-9-2-4-11-8/h7-9H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEUPSCFYDZHSSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C2CNCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60717263
Record name 2-(Oxolan-3-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60717263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Tetrahydrofuran-3-yl)morpholine

CAS RN

1251196-27-6
Record name 2-(Oxolan-3-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60717263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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